4-Methyl-3,6-diphenylhexa-3,5-dien-2-one
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Overview
Description
4-Methyl-3,6-diphenylhexa-3,5-dien-2-one is an organic compound characterized by its conjugated dienone system. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It features two phenyl groups and a methyl group attached to a hexa-3,5-dien-2-one backbone, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one can be achieved through several methods. One common approach involves the reaction of benzaldehyde with ethyl acetoacetate under basic conditions to form the intermediate 3,5-diphenylpent-2-en-4-one. This intermediate is then subjected to methylation using methyl iodide in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the conjugated dienone system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, alkylating agents, and nucleophiles such as thiols and amines are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .
Scientific Research Applications
4-Methyl-3,6-diphenylhexa-3,5-dien-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and anticancer activities, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one exerts its effects involves interactions with various molecular targets. The conjugated dienone system allows for electron delocalization, facilitating reactions with nucleophiles and electrophiles. This reactivity is crucial for its role in synthetic chemistry and potential biological activities .
Comparison with Similar Compounds
3-Nitro-6-phenylhexa-3,5-dien-2-one: Similar in structure but contains a nitro group, leading to different reactivity and applications.
6-Phenylhexa-3,5-dien-2-one: Lacks the methyl group, affecting its chemical behavior and uses.
Uniqueness: 4-Methyl-3,6-diphenylhexa-3,5-dien-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
142700-62-7 |
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Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
4-methyl-3,6-diphenylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C19H18O/c1-15(13-14-17-9-5-3-6-10-17)19(16(2)20)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI Key |
HDTMZSPBEKIZCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C(=O)C)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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